DS-2248

Hsp90 inhibition Gastric cancer In vivo efficacy

Sourcing an oral Hsp90 inhibitor with validated in vivo efficacy for combination studies is challenging. DS-2248 offers a direct solution. Key advantages for your research: - Demonstrated in vivo supra-additive tumor inhibition (15 mg/kg) when combined with fractionated radiation in SCC models. - Superior gastric cancer xenograft efficacy at 20 mg/kg vs. 50 mg/kg 17-AAG. - Oral dosing simplifies chronic administration in preclinical combination regimens.

Molecular Formula
Molecular Weight
Cat. No. B1192658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-2248
SynonymsDS2248;  DS-2248;  DS 2248.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS-2248 Compound Overview


DS-2248 is an orally bioavailable, small molecule inhibitor of heat shock protein 90 (Hsp90), developed by Daiichi Sankyo Co., Ltd., and classified as a tricyclic pyrazolopyrimidine derivative [1][2]. It acts by competitively binding the ATP-binding pocket of Hsp90, thereby disrupting chaperone function and promoting proteasomal degradation of oncogenic client proteins essential for tumor cell proliferation and survival [1]. While its Phase I clinical trial in advanced solid tumors (NCT01288430) was terminated, DS-2248 remains a relevant chemical probe for preclinical research, particularly in studies of tumor radiosensitization and combination therapy where oral dosing is a logistical advantage [3][4].

DS-2248 Sourcing: No Direct Substitutes


Direct substitution of DS-2248 with other Hsp90 inhibitors is not scientifically justifiable due to significant inter-compound variability in chemical scaffold, oral bioavailability, and preclinical efficacy profile. While numerous Hsp90 inhibitors share a common mechanism, their pharmacokinetic and pharmacodynamic properties differ markedly, leading to distinct therapeutic windows and clinical outcomes [1]. For instance, first-generation geldanamycin derivatives like 17-AAG suffer from poor solubility and hepatotoxicity, limiting their clinical utility [2]. Second-generation agents such as ganetespib and AUY922, while potent, are primarily administered intravenously, contrasting with the oral route of DS-2248 which offers distinct advantages for chronic dosing in preclinical combination regimens [3][4]. Furthermore, DS-2248 has demonstrated superior in vivo anti-tumor efficacy compared to 17-AAG in a gastric cancer xenograft model, underscoring that potency and in vivo activity are not interchangeable across the class [5]. These quantitative and qualitative differences necessitate a compound-specific procurement strategy rather than reliance on class-level assumptions.

DS-2248 Quantitative Evidence


Superior In Vivo Efficacy vs. 17-AAG in Gastric Cancer

In a head-to-head in vivo comparison using an NCI-N87 gastric cancer xenograft model in nude mice, DS-2248 administered at 20 mg/kg exhibited a more potent anti-tumor effect than the first-generation Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) dosed at 50 mg/kg [1].

Hsp90 inhibition Gastric cancer In vivo efficacy Xenograft model

Supra-Additive Radiosensitization In Vivo

In a syngeneic mouse model of squamous cell carcinoma (SCCVII), the combination of oral DS-2248 and fractionated radiation produced supra-additive tumor growth inhibition at higher doses. Specifically, 15 mg/kg DS-2248 combined with a total radiation dose of 24 Gy resulted in an effect considered supra-additive, whereas lower combinations (5 or 10 mg/kg with 6–18 Gy) were additive [1].

Radiosensitization Squamous cell carcinoma Combination therapy In vivo model

Prolonged DNA Damage Signaling After Radiation

In vitro analysis of SCCVII cells revealed that pretreatment with 50 nM DS-2248 for 24 hours led to significantly prolonged persistence of γH2AX foci (a marker of DNA double-strand breaks) for up to 24 hours following 2 Gy irradiation, compared to control cells where foci resolved more rapidly [1].

DNA double-strand break repair γH2AX Radiosensitization Mechanism of action

In Vitro Radiosensitization Synergy

In vitro colony formation assays using SCCVII cells demonstrated that pretreatment with 50 nM DS-2248 for 24 hours produced synergistic effects when combined with X-ray radiation [1].

In vitro synergy Radiation therapy Squamous cell carcinoma Combination index

Oral Bioavailability Advantage Over Intravenous Inhibitors

DS-2248 is characterized as an orally bioavailable Hsp90 inhibitor, in contrast to several other clinical-stage Hsp90 inhibitors such as 17-AAG, ganetespib (STA-9090), and AUY922, which are administered intravenously [1][2][3]. While specific bioavailability percentage for DS-2248 is not publicly reported, its oral activity has been demonstrated in multiple preclinical in vivo studies using oral gavage [4].

Oral bioavailability Pharmacokinetics Route of administration Preclinical dosing

DS-2248 Preclinical Applications


Radiosensitization in Squamous Cell Carcinoma

Researchers investigating the combination of radiotherapy with Hsp90 inhibition in squamous cell carcinoma should prioritize DS-2248. Evidence demonstrates in vitro synergy with radiation at 50 nM and in vivo supra-additive tumor growth inhibition at 15 mg/kg when combined with 24 Gy fractionated radiation in a mouse SCC model [1]. The prolonged persistence of γH2AX foci indicates impaired DNA double-strand break repair, a key mechanism of radiosensitization [1]. This specific, quantified combination data is not readily available for other oral Hsp90 inhibitors, making DS-2248 the preferred chemical probe for this application.

Gastric Cancer Xenograft Efficacy Studies

For studies focused on gastric cancer, DS-2248 offers a validated in vivo efficacy benchmark. A direct head-to-head comparison in an NCI-N87 gastric cancer xenograft model showed that 20 mg/kg DS-2248 produced a more potent anti-tumor effect than 50 mg/kg of the first-generation inhibitor 17-AAG [2]. This data supports the selection of DS-2248 over 17-AAG for gastric cancer research, as it demonstrates superior activity at a lower dose, suggesting a more favorable therapeutic index in this tumor type.

Chronic Oral Dosing for Combination Therapy

When designing preclinical studies requiring chronic administration of an Hsp90 inhibitor in combination with other agents (e.g., chemotherapy, targeted therapy, or immunotherapy), the oral bioavailability of DS-2248 provides a significant logistical advantage over intravenous comparators [3][4]. While specific oral bioavailability data for DS-2248 is not publicly available, its consistent use in oral gavage studies confirms activity [1]. This route of administration is less stressful for animals, facilitates long-term dosing, and better mirrors potential clinical oral dosing strategies compared to injectable Hsp90 inhibitors like ganetespib or AUY922 [5].

DNA Damage Repair Impairment by Hsp90 Inhibition

DS-2248 is a suitable tool compound for dissecting the role of Hsp90 in DNA damage repair pathways. In vitro, 50 nM DS-2248 treatment led to sustained γH2AX foci for up to 24 hours post-irradiation, demonstrating a clear impairment in DNA double-strand break resolution [1]. This quantified, time-resolved pharmacodynamic effect provides a robust experimental system for investigating the interplay between Hsp90 chaperone function and homologous recombination repair, and for screening potential combination partners that may further enhance this effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-2248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.